![molecular formula C14H21NO2 B6340503 Ethyl 3-[(3-phenylpropyl)amino]propanoate CAS No. 229630-51-7](/img/structure/B6340503.png)
Ethyl 3-[(3-phenylpropyl)amino]propanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 3-[(3-phenylpropyl)amino]propanoate, also known as 3-phenylpropyl-3-aminopropanoate, is an ester of an amino acid, propanoic acid, and a phenylpropyl group. It is a white-colored crystalline solid with a melting point of approximately 102°C. It has a molecular formula of C11H17NO2 and a molecular weight of 191.25 g/mol. It is soluble in most organic solvents, such as ethanol, methanol, and acetone, and is slightly soluble in water.
Aplicaciones Científicas De Investigación
Biodegradation and Environmental Impact
Research on compounds like ethyl tert-butyl ether (ETBE) offers insights into the biodegradation and fate of similar substances in soil and groundwater. Studies have identified microorganisms capable of degrading ETBE, which undergoes aerobic biodegradation via hydroxylation, leading to various intermediates. This research highlights the environmental impact of such compounds and the potential for bioremediation strategies in contaminated sites (Thornton et al., 2020).
Toxicology and Safety Assessment
The assessment of cinnamyl phenylpropyl materials used as fragrance ingredients provides a model for understanding the toxicological profiles of related chemical structures. These studies reveal low acute toxicity, no significant toxicity in repeat dose studies, and the absence of mutagenic or genotoxic activity. Such research underlines the importance of comprehensive safety assessments for chemicals used in consumer products (Belsito et al., 2011).
Medical and Pharmaceutical Applications
The development of adhesive materials inspired by natural substances, such as catechol-conjugated chitosan, showcases the potential biomedical applications of chemical compounds. These bio-inspired adhesives demonstrate robust wet-resistant adhesion, mimicking the adhesive properties of mussels. Such materials are explored for their potential in wound healing, tissue sealants, and other medical applications, highlighting the cross-disciplinary impact of chemical research on biomedical engineering and pharmaceuticals (Ryu et al., 2015).
Propiedades
IUPAC Name |
ethyl 3-(3-phenylpropylamino)propanoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21NO2/c1-2-17-14(16)10-12-15-11-6-9-13-7-4-3-5-8-13/h3-5,7-8,15H,2,6,9-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QYWYQRHYEHCZIG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCNCCCC1=CC=CC=C1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 3-[(3-phenylpropyl)amino]propanoate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![tert-Butyl 2-methyl-3-{[2-(piperidin-1-yl)ethyl]amino}propanoate](/img/structure/B6340421.png)
![tert-Butyl 3-[(2,2-dimethoxyethyl)amino]-2-methylpropanoate](/img/structure/B6340425.png)
![tert-Butyl 2-methyl-3-{[2-(pyrrolidin-1-yl)ethyl]amino}propanoate](/img/structure/B6340433.png)
![tert-Butyl 2-methyl-3-[(2-phenylethyl)amino]propanoate](/img/structure/B6340435.png)
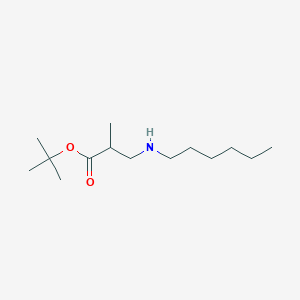
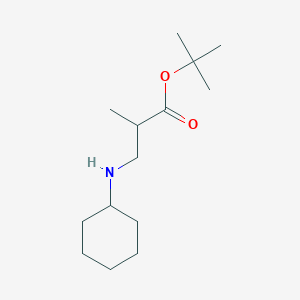
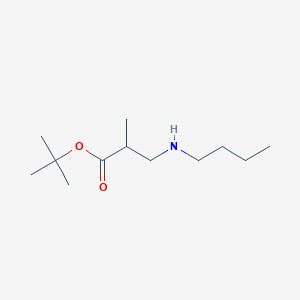
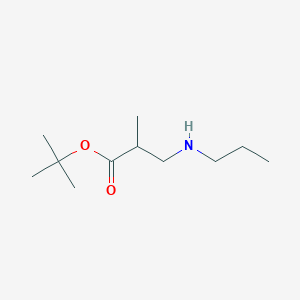
![tert-Butyl 2-methyl-3-[(2-methylpropyl)amino]propanoate](/img/structure/B6340467.png)
![tert-Butyl 3-[(furan-2-ylmethyl)amino]-2-methylpropanoate](/img/structure/B6340468.png)
![tert-Butyl 2-methyl-3-[(pentan-3-yl)amino]propanoate](/img/structure/B6340474.png)
![tert-Butyl 3-[(2-ethoxyethyl)amino]-2-methylpropanoate](/img/structure/B6340487.png)
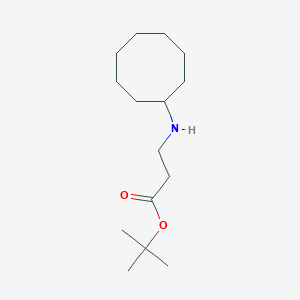
![Ethyl 3-[(2H-1,3-benzodioxol-5-ylmethyl)amino]propanoate](/img/structure/B6340526.png)